6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
The compound “6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a complex organic molecule. It is related to a class of compounds that target β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Scientific Research Applications
Antibacterial Activity
Research has shown the antibacterial efficacy of benzoxazine derivatives, which were synthesized and evaluated for their activity against various strains such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. Certain compounds demonstrated good activity against K. pneumoniae and E. faecalis, highlighting the potential of benzoxazine analogs in developing new antibacterial agents (Kadian et al., 2012).
Material Science Applications
Benzoxazine monomers have been synthesized for their application in proton exchange membranes for direct methanol fuel cells. A study synthesized a novel sulfonic acid-containing benzoxazine monomer, which was used to create a membrane with high proton conductivity and low methanol permeability. This research underscores the relevance of benzoxazine derivatives in the development of materials for sustainable energy technologies (Yao et al., 2014).
Pharmaceutical Chemistry
In the domain of pharmaceutical chemistry, the stereochemistry of benzoxazine derivatives has been explored for their potential as peptidomimetic building blocks. Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and derivatives has been reported, demonstrating the utility of these compounds in the synthesis of enantiomerically pure pharmaceuticals (Hrast et al., 1999).
Synthesis and Characterization
The synthesis and characterization of benzoxazine derivatives have been widely studied, with applications in creating novel compounds with potential industrial and pharmaceutical applications. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates demonstrates the diversity of structural motifs accessible via benzoxazine chemistry (Dolzhenko et al., 2006).
Advanced Materials
Benzoxazines are also used in the development of high-performance thermosets, with studies focusing on the synthesis of aromatic diamine-based benzoxazines. These compounds have been utilized to produce thermosets with enhanced thermal properties, indicating their significance in creating materials with superior performance characteristics (Lin et al., 2008).
properties
IUPAC Name |
6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-16(17(19)20)23-15-8-5-12(2)9-14(15)18/h3-9,16H,10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGAGHVAFBSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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